![molecular formula C20H24OSi B14203881 Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]- CAS No. 839686-54-3](/img/structure/B14203881.png)
Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]- is a chemical compound with the molecular formula C20H24OSi and a molecular weight of 308.495 . This compound is part of the silane family, which are silicon-based compounds widely used in various industrial and research applications.
Preparation Methods
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]- typically involves the reaction of appropriate phenoxy and silane precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow systems to produce the compound efficiently.
Chemical Reactions Analysis
Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified silane compounds with different functional groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex silicon-based materials. In biology and medicine, it can be used in the development of drug delivery systems and diagnostic tools due to its unique chemical properties . In industry, it is used in the production of coatings, adhesives, and sealants, where its ability to form strong bonds with various substrates is highly valued .
Mechanism of Action
The mechanism of action of Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]- involves its interaction with molecular targets through its silicon-based functional groups. These interactions can lead to the formation of stable bonds with other molecules, which is crucial in applications like coatings and adhesives . The pathways involved in these interactions often include the formation of siloxane bonds, which are known for their strength and stability.
Comparison with Similar Compounds
Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]- can be compared with other similar compounds such as Silane, (1,1-dimethylethyl)(ethenyloxy)dimethyl- and Silane, (1,1-dimethylethyl)(4-ethynylphenoxy)dimethyl- . These compounds share similar silicon-based structures but differ in their functional groups, which can lead to variations in their chemical reactivity and applications.
Properties
CAS No. |
839686-54-3 |
|---|---|
Molecular Formula |
C20H24OSi |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
tert-butyl-dimethyl-[4-(2-phenylethynyl)phenoxy]silane |
InChI |
InChI=1S/C20H24OSi/c1-20(2,3)22(4,5)21-19-15-13-18(14-16-19)12-11-17-9-7-6-8-10-17/h6-10,13-16H,1-5H3 |
InChI Key |
HFVAYOBXMUUVTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


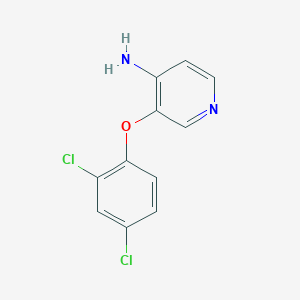
![[(2R,3S,4R,5R)-5-(2,4-dioxo-3-phenacylpyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14203802.png)
![2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14203808.png)
![3-[4-(Aminomethyl)phenoxy]benzoic acid](/img/structure/B14203812.png)
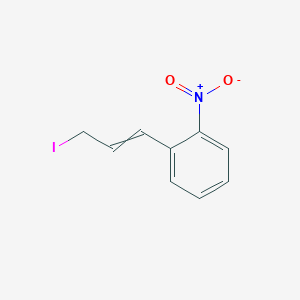
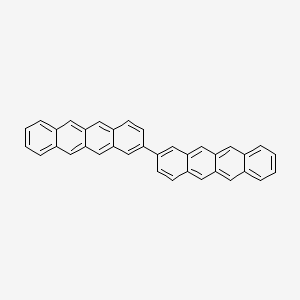
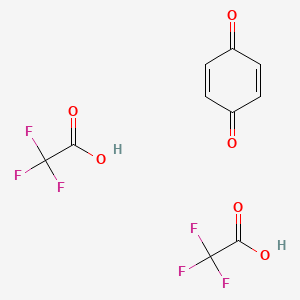
![1-Heptanol, 3-[(2-bromophenyl)ethenylidene]-](/img/structure/B14203843.png)
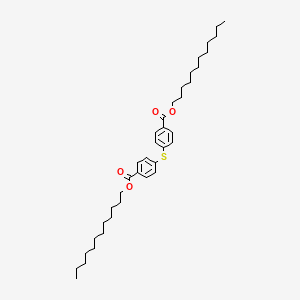
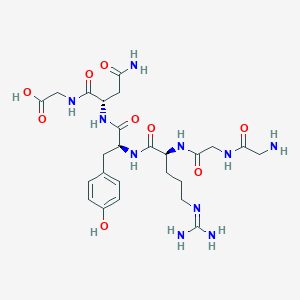
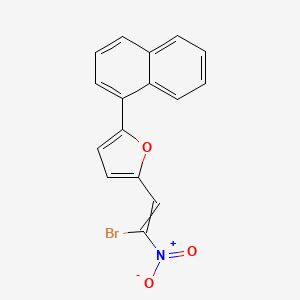
![tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14203874.png)
![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(4-ethylphenyl)urea](/img/structure/B14203886.png)

